molecular formula C8H12N2O B14000178 1-(Pyridin-3-yloxy)propan-2-amine

1-(Pyridin-3-yloxy)propan-2-amine

Cat. No.: B14000178
M. Wt: 152.19 g/mol
InChI Key: GSKOEKJNZFQWMB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yloxy)propan-2-amine is an organic compound with the molecular formula C8H12N2O It is characterized by a pyridine ring attached to a propan-2-amine moiety via an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yloxy)propan-2-amine typically involves the reaction of 3-hydroxypyridine with 2-bromo-1-aminopropane. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yloxy)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

1-(Pyridin-3-yloxy)propan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yloxy)propan-2-amine involves its interaction with specific molecular targets. For instance, in its role as a fungicide, it may inhibit key enzymes in the fungal metabolic pathway, leading to the disruption of essential biological processes . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

  • 2-(Pyridin-3-yloxy)propan-1-amine
  • 1,3-bis(aryloxy)propan-2-amines

Comparison: 1-(Pyridin-3-yloxy)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to 2-(Pyridin-3-yloxy)propan-1-amine, it has a different position of the amine group, which can influence its reactivity and interaction with biological targets . The 1,3-bis(aryloxy)propan-2-amines, on the other hand, have two aryloxy groups, which can lead to different chemical behaviors and applications .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-pyridin-3-yloxypropan-2-amine

InChI

InChI=1S/C8H12N2O/c1-7(9)6-11-8-3-2-4-10-5-8/h2-5,7H,6,9H2,1H3

InChI Key

GSKOEKJNZFQWMB-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CN=CC=C1)N

Origin of Product

United States

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